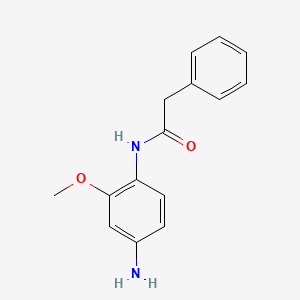

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Uses

Paracetamol is recognized for its analgesic and antipyretic properties, stemming from its action as an N-acylated aromatic amine. It is an important compound both as an end product and as a precursor in the synthesis of other organic compounds. Despite its widespread use and availability, paracetamol's mechanism of action is complex, involving modulation of the cyclooxygenase pathway and possible interactions with cannabinoid receptors. The compound's safety profile is generally favorable, but concerns exist regarding hepatotoxicity with overdose and interactions with other drugs, such as warfarin (Iwuozor Kingsley Ogemdi, 2019).

Advanced Oxidation Processes for Environmental Safety

Research into the environmental impact of paracetamol has led to studies on its degradation through advanced oxidation processes (AOPs). These processes are crucial for treating paracetamol in aqueous environments to prevent ecological damage. The degradation pathways, by-products, and their biotoxicity have been extensively reviewed, highlighting the importance of removing these compounds from the environment to safeguard ecosystems (Mohammad Qutob et al., 2022).

Metabolic Pathways and Genetic Differences

The metabolism of paracetamol involves several pathways, including glucuronidation, sulfation, and oxidation. Research has identified significant intersubject and ethnic differences in the metabolism of paracetamol, linked to various pharmacogenetic profiles. These differences can influence the drug's efficacy and the risk of toxicity, suggesting a need for personalized approaches to dosing (Li-zi Zhao & G. Pickering, 2011).

Antidepressant Potential

Emerging evidence suggests that paracetamol and its analogs may have therapeutic potential beyond pain and fever reduction. For example, research into AMPA receptor agonists for depression treatment has highlighted the role of glutamatergic modulation in antidepressant effects. This area of research is promising for developing novel antidepressants with mechanisms of action different from traditional treatments (Chun Yang et al., 2012).

Hepatotoxicity and Related Fatalities

Despite its benefits, the hepatotoxic potential of paracetamol, especially in cases of overdose or in combination with other hepatotoxic substances, is a significant concern. Research has extensively reviewed the mechanisms of paracetamol-induced liver damage, the risk factors for developing hepatotoxicity, and the clinical outcomes of such events. This body of work emphasizes the need for careful management of paracetamol use and the importance of public and clinical awareness regarding its risks (R. Tittarelli et al., 2017).

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-10-12(16)7-8-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSJEEKUFSBCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)

![2-Propen-1-one, 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]-](/img/structure/B1298447.png)

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)